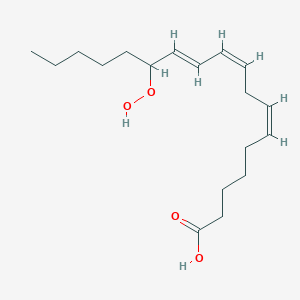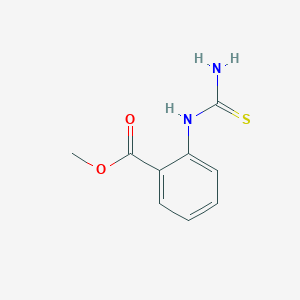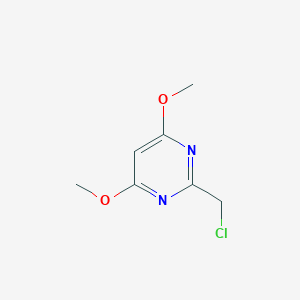
(2-Nitro-4-azidophenyl)deacetylcolchicine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitro-4-azidophenyl)deacetylcolchicine, commonly known as NAC, is a synthetic derivative of colchicine. It is a potent inhibitor of microtubule assembly and has been extensively studied for its potential applications in cancer research.
作用機序
NAC acts by binding to the colchicine binding site on tubulin, thereby preventing microtubule assembly. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. In cancer cells, NAC induces apoptosis by disrupting microtubule assembly and inhibiting cell division.
Biochemical and Physiological Effects:
NAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. NAC has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, NAC has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
One of the advantages of NAC is its potent activity against cancer cells, which makes it a promising candidate for cancer therapy. NAC can also be conjugated to various molecules and targeted to specific cells or tissues, which may improve its efficacy and reduce side effects. However, NAC is a highly toxic compound, and care must be taken when handling it in the laboratory. In addition, NAC has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on NAC. One area of research is the development of targeted drug delivery systems using NAC. This may involve conjugating NAC to specific molecules that can target cancer cells or other specific tissues. Another area of research is the development of combination therapies using NAC and other drugs. NAC may be used in combination with other microtubule inhibitors or other anti-cancer drugs to enhance their efficacy. Finally, further research is needed to determine the safety and efficacy of NAC in humans, and to develop clinical trials to test its potential as a cancer therapy.
合成法
NAC can be synthesized by reacting 2-nitro-4-bromoaniline with deacetylcolchicine in the presence of sodium azide. The resulting compound is then purified using column chromatography.
科学的研究の応用
NAC has been studied extensively for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and inhibiting cell division. NAC has also been studied for its potential use in drug delivery systems, as it can be conjugated to various molecules and targeted to specific cells or tissues.
特性
CAS番号 |
111348-67-5 |
|---|---|
製品名 |
(2-Nitro-4-azidophenyl)deacetylcolchicine |
分子式 |
C26H25N5O7 |
分子量 |
519.5 g/mol |
IUPAC名 |
(7S)-7-(4-azido-2-nitroanilino)-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C26H25N5O7/c1-35-22-10-7-16-17(13-21(22)32)18(28-19-9-6-15(29-30-27)12-20(19)31(33)34)8-5-14-11-23(36-2)25(37-3)26(38-4)24(14)16/h6-7,9-13,18,28H,5,8H2,1-4H3/t18-/m0/s1 |
InChIキー |
YCPQIXRBKDPYIA-SFHVURJKSA-N |
異性体SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
正規SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
その他のCAS番号 |
111348-67-5 |
同義語 |
(2-nitro-4-azidophenyl)deacetylcolchicine NAP-DAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



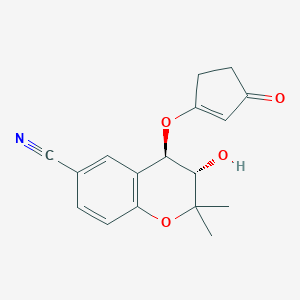
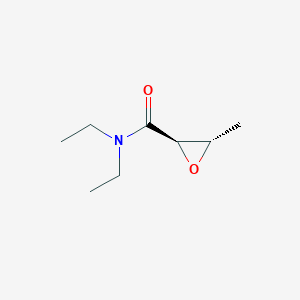
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)


![3,7-Bis[(acetyloxy)methyl]-2,8-dimethoxy-4,6-dipropylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B58512.png)
![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)


